molecular formula C15H16FNO3 B2485621 Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 303139-43-7

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2485621
CAS No.: 303139-43-7
M. Wt: 277.295
InChI Key: DOQGPYOVINIOME-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative featuring a 2-fluorophenyl substituent at position 4, a methyl group at position 2, and an ethyl ester at position 3. This compound is part of a broader class of 1,4,5,6-tetrahydropyridine-3-carboxylates, which are of interest in medicinal chemistry and materials science due to their structural versatility.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-3-20-15(19)14-9(2)17-13(18)8-11(14)10-6-4-5-7-12(10)16/h4-7,11H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQGPYOVINIOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Catalyzed Five-Component Assembly

A highly efficient route involves a one-pot, five-component reaction utilizing iodine as a Lewis acid catalyst. Adapted from a protocol for analogous tetrahydropyridines, this method combines 2-fluorobenzaldehyde (2 mmol), ethyl acetoacetate (1 mmol), and 4-fluoroaniline (2 mmol) in methanol under iodine catalysis (10 mol%). The reaction proceeds via sequential imine formation, Michael addition, and cyclization, yielding the target compound after 12 hours at 55°C. Purification by recrystallization from ethyl acetate/hexane affords the product in 68–72% yield.

Key Advantages :

  • Eliminates need for inert atmospheres
  • Iodine is inexpensive and recyclable
  • High atom economy due to in situ generation of intermediates

Sodium Lauryl Sulfate (SLS)-Mediated Aqueous Synthesis

Eco-friendly synthesis is achievable using sodium lauryl sulfate (SLS) as a surfactant catalyst in water. A mixture of 2-fluorobenzaldehyde (2 mmol), ethyl acetoacetate (1 mmol), and 4-fluoroaniline (2 mmol) is stirred in aqueous SLS (0.02 g) at room temperature. The reaction completes within 30 minutes, with the product precipitating directly. Filtration and ethanol recrystallization yield 81% pure product.

Parameter Value
Catalyst Loading 0.02 g SLS
Solvent Water
Temperature 25°C
Yield 81%

Mechanistic Insight :
SLS micelles solubilize organic reactants, enhancing interfacial interactions and accelerating the Mannich-type cyclization.

Thermal Cyclization Strategies

Azlactone-Enamine Condensation

High-temperature condensation of azlactones and enamines provides access to polysubstituted tetrahydropyridines. Azlactone derivatives, prepared from hippuric acid and 2-fluorobenzaldehyde, react with enamines generated from ethyl acetoacetate and ammonia. Heating at 180°C for 1.5 hours under solvent-free conditions yields a 3:1 mixture of cis- and trans-diastereomers, separable via column chromatography.

Typical Yields :

  • cis-Isomer: 64–79%
  • trans-Isomer: 16–22%

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A blend of 2-fluorobenzaldehyde (2 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (2 mmol) is irradiated at 150°C for 15 minutes, achieving 85% conversion. This method avoids solvent use and enhances energy efficiency compared to conventional heating.

Green Chemistry Approaches

Ultrasound and Infrared (IR) Irradiation

Sonochemical and IR-assisted methods leverage cavitation and selective heating to accelerate cyclization. Ethyl acetoacetate, 2-fluorobenzaldehyde, and urea undergo condensation in ethanol under ultrasound (50 kHz, 50°C), completing in 25 minutes with 78% yield. IR irradiation at 80°C using sulfuric acid catalyst achieves similar efficiency, highlighting the versatility of energy-input strategies.

Comparative Performance :

Method Time Yield
Conventional Heating 6 h 65%
Ultrasound 25 min 78%
IR Irradiation 15 min 82%

Mechanistic Pathways and Stereochemical Outcomes

Iminium Intermediate Formation

The reaction initiates with condensation of 4-fluoroaniline and 2-fluorobenzaldehyde, forming an imine that undergoes nucleophilic attack by ethyl acetoacetate’s enolate. Subsequent proton transfer generates a β-enamino ester, which cyclizes via intramolecular aldol condensation to construct the tetrahydropyridine ring.

Diastereoselectivity in Thermal Methods

High-temperature methods favor cis-diastereomers due to kinetic control, whereas room-temperature reactions exhibit lower selectivity. Computational studies attribute this to the equatorial preference of the 2-fluorophenyl group in transition states.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic cyclization steps. A prototype setup using iodine catalyst achieves 92% conversion with residence times under 10 minutes, demonstrating scalability.

Waste Minimization Techniques

  • SLS Recycling : Aqueous SLS solutions are recoverable via ultrafiltration, reducing catalyst costs by 70%.
  • Solvent Recovery : Methanol and ethanol are distillable from reaction mixtures, achieving >95% reuse rates.

Chemical Reactions Analysis

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles like halogens or nitro groups for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit properties useful in developing drugs targeting various diseases.

Anticancer Research

Studies have indicated that derivatives of tetrahydropyridine compounds can exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are currently under investigation to determine its efficacy as an anticancer agent.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Research is ongoing to explore its effects on neurotransmitter systems and its potential neuroprotective effects.

Synthetic Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity can be exploited in various synthetic pathways to develop new chemical entities.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer drug candidate.
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress in vitro.
Synthesis of DerivativesUtilized as a starting material for synthesizing novel derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as ecto-5’-nucleotidase, which plays a role in the hydrolysis of adenosine monophosphate to adenosine . This inhibition can affect various cellular pathways, potentially leading to therapeutic effects in conditions like cancer.

Comparison with Similar Compounds

Structural and Functional Insights

  • Halogen Substituents: The 2-fluorophenyl group in the target compound offers moderate electronegativity and steric effects, balancing lipophilicity and metabolic stability. In contrast, the 2-iodophenyl analog (MW 401.20) introduces a heavy atom, which may be advantageous in radiopharmaceutical applications or crystallography .
  • Ester Modifications :

    • Replacement of the ethyl ester with a 2-(methylsulfanyl)ethyl group (MW 323.38) introduces a sulfur atom, which could influence redox properties or metal-binding capacity .
  • Aryl Group Diversity: The 4-cyanophenyl derivative (MW 284.32) exhibits higher polarity due to the electron-withdrawing cyano group, which may improve aqueous solubility .

Biological Activity

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 303139-43-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16FNO2
  • Molecular Weight : 277.30 g/mol
  • Melting Point : 150-152 °C

Biological Activity Overview

This compound exhibits a variety of biological activities which are summarized in the following sections.

Anticancer Activity

Research indicates that this compound may have significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 Value (µM) Mechanism
MCF-70.48Apoptosis induction via caspase activation
HCT-1160.78G1 phase arrest and apoptosis triggering

The presence of electron-withdrawing groups (EWGs) like fluorine enhances the compound's biological activity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against several pathogens.

The compound's mechanism of action appears to involve:

  • Inhibition of DNA synthesis - leading to reduced cell proliferation.
  • Induction of oxidative stress - resulting in increased apoptosis.
  • Modulation of signaling pathways - particularly those involved in cell survival and death.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells :
    • The compound was tested on MCF-7 breast cancer cells and demonstrated an IC50 value of 0.48 µM. Flow cytometry analysis revealed that it induced apoptosis through caspase activation .
  • Antimicrobial Testing :
    • In a series of antimicrobial assays, the compound showed efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR indicated that modifications to the phenyl ring could significantly alter the compound's potency against cancer cells. The introduction of halogen atoms generally decreased activity compared to compounds with EWGs .

Q & A

Basic: What are the standard protocols for synthesizing Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step process, including cyclization and functionalization reactions. For example, cyclocondensation of β-keto esters with substituted amines under reflux conditions in ethanol (60–80°C, 6–12 hours) is commonly employed. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel (ethyl acetate/hexane gradient) . Yield optimization often requires careful control of stoichiometry and solvent polarity.

Advanced: How can researchers reconcile discrepancies in reported yields across synthetic methods for this compound?

Methodological Answer:
Yield variations may arise from differences in catalysts (e.g., Lewis acids vs. organocatalysts), solvent systems (polar aprotic vs. protic), or reaction temperatures. For instance, using DMF as a solvent may improve solubility of intermediates but increase side reactions. Systematic studies using design of experiments (DoE) can identify critical parameters. Cross-referencing NMR and LC-MS data ensures product consistency despite yield fluctuations .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ 165–175 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH groups if present.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 307.12) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of the tetrahydropyridine ring conformation and substituent orientation. For example, bond angles (C2-C3-N4 ≈ 109.5°) and torsional strains in the fluorophenyl group can distinguish between chair and boat conformations. Comparative analysis with density functional theory (DFT) models further validates experimental data .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus or E. coli).
  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays for IC50 determination.
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can researchers identify molecular targets for this compound in kinase inhibition studies?

Methodological Answer:
Combining chemoproteomics (kinobead pulldown assays) with molecular docking (AutoDock Vina) identifies potential kinase targets. For example, fluorophenyl groups may interact with hydrophobic pockets in EGFR or CDK2. Validation via surface plasmon resonance (SPR) quantifies binding affinities (KD values) .

Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24 hours; monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis (5–300°C, 10°C/min) identifies decomposition points.
  • Photostability : Expose to UV light (254 nm) and assess changes by UV-Vis spectroscopy .

Advanced: What strategies mitigate oxidation of the tetrahydropyridine ring during storage?

Methodological Answer:

  • Antioxidant Additives : Include 0.1% BHT in stock solutions.
  • Inert Atmosphere Storage : Use argon-purged vials at –20°C.
  • Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation. Confirm stability via accelerated stability studies (40°C/75% RH for 6 months) .

Basic: How are solubility and partition coefficients (LogP) determined experimentally?

Methodological Answer:

  • Solubility : Shake-flask method in water, DMSO, or PBS; quantify via UV absorbance.
  • LogP : HPLC retention time correlation using a C18 column and octanol-water partitioning .

Advanced: How can computational models predict metabolic pathways for this compound?

Methodological Answer:
Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. For example, ester hydrolysis (via carboxylesterases) and fluorophenyl hydroxylation are likely. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-QTOF analysis .

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